molecular formula C7H6FNO5S B3333870 2-Methoxy-4-nitrobenzenesulfonyl fluoride CAS No. 21320-94-5

2-Methoxy-4-nitrobenzenesulfonyl fluoride

Cat. No. B3333870
CAS RN: 21320-94-5
M. Wt: 235.19 g/mol
InChI Key: LAUPFCXWHNSUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitrobenzenesulfonyl fluoride involves the reaction between 4-nitrobenzenesulfonyl chloride and methoxybenzene in the presence of a base such as triethylamine. The product is usually purified by column chromatography.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H6FNO5S . It has a molecular weight of 235.19 g/mol .


Chemical Reactions Analysis

This compound is widely used as a protecting group for the amino group of lysine residues in peptides and proteins. It exhibits enzymatic inhibition properties and inhibits the activity of various proteases and enzymes such as chymotrypsin, trypsin, and thrombin.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in most organic solvents. It is a moderately acidic compound, with a pKa value of 5.33. MNBSF is stable under normal conditions, but it may decompose upon exposure to heat or light.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Methoxy-4-nitrobenzenesulfonyl fluoride is its selectivity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes in biological systems. However, this compound is not a reversible inhibitor, which limits its use in some experiments. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.

Future Directions

There are a number of future directions for research on 2-Methoxy-4-nitrobenzenesulfonyl fluoride. One area of interest is the development of this compound-based probes for the selective labeling of proteins in living cells. Another area of interest is the use of this compound as a tool for studying the function of serine proteases in various biological processes. Finally, there is potential for the development of this compound-based anti-cancer agents, although further research is needed to explore this possibility.
Conclusion:
In conclusion, this compound is an important chemical compound that is widely used in scientific research. It has a number of applications in the synthesis of peptides and proteins, and it has been extensively studied for its mechanism of action and physiological effects. While this compound has some limitations for lab experiments, it remains a valuable tool for researchers studying serine proteases and their role in biological processes.

Scientific Research Applications

2-Methoxy-4-nitrobenzenesulfonyl fluoride is an important reagent in the synthesis of peptides and proteins. It is used as a protecting group for the amino group of cysteine residues in peptides and proteins. This compound is also used in the synthesis of peptide thioesters, which are important intermediates in the synthesis of proteins. In addition, this compound is used as a reagent for the selective labeling of proteins with fluorescent probes.

properties

IUPAC Name

2-methoxy-4-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUPFCXWHNSUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309310
Record name 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21320-94-5
Record name NSC211697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-nitrobenzenesulfonyl fluoride
Reactant of Route 2
2-Methoxy-4-nitrobenzenesulfonyl fluoride
Reactant of Route 3
2-Methoxy-4-nitrobenzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-nitrobenzenesulfonyl fluoride
Reactant of Route 5
2-Methoxy-4-nitrobenzenesulfonyl fluoride
Reactant of Route 6
2-Methoxy-4-nitrobenzenesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.